2,6-dichlorobenzyl 1-methyl-1H-tetraazol-5-yl sulfide
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Overview
Description
Chemical Reactions Analysis
WAY-612453 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-612453 is extensively used in scientific research, particularly in the study of amyloid diseases and synucleinopathies . These diseases are characterized by the abnormal accumulation of proteins in tissues, leading to various health issues. WAY-612453 helps researchers understand the mechanisms underlying these diseases and develop potential therapeutic strategies .
In addition to its use in disease research, WAY-612453 is also employed in various biochemical assays and experiments to study protein interactions and cellular processes .
Mechanism of Action
The mechanism of action of WAY-612453 involves its interaction with specific molecular targets and pathways associated with amyloid diseases and synucleinopathies . By binding to these targets, WAY-612453 can modulate the activity of proteins involved in disease progression, thereby providing insights into potential therapeutic approaches .
Comparison with Similar Compounds
WAY-612453 is unique in its specific application to amyloid diseases and synucleinopathies. Similar compounds include:
WAY-100635: A selective serotonin receptor antagonist used in research related to psychiatric disorders.
WAY-267464: A compound used in the study of oxytocin receptor functions.
While these compounds share some similarities in their research applications, WAY-612453 is distinct in its focus on amyloid diseases and synucleinopathies .
Properties
Molecular Formula |
C9H8Cl2N4S |
---|---|
Molecular Weight |
275.16 g/mol |
IUPAC Name |
5-[(2,6-dichlorophenyl)methylsulfanyl]-1-methyltetrazole |
InChI |
InChI=1S/C9H8Cl2N4S/c1-15-9(12-13-14-15)16-5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3 |
InChI Key |
AMQOBBXRFDBQIJ-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCC2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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